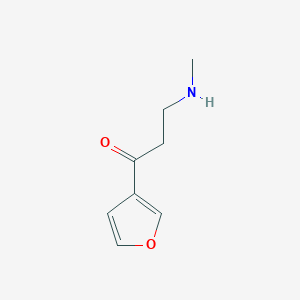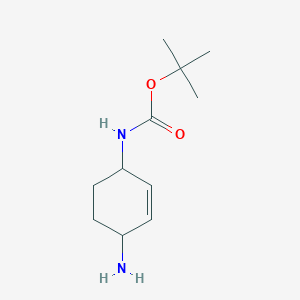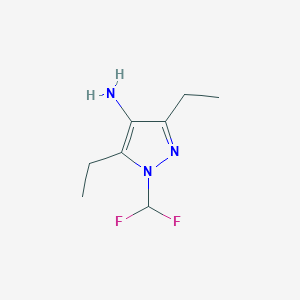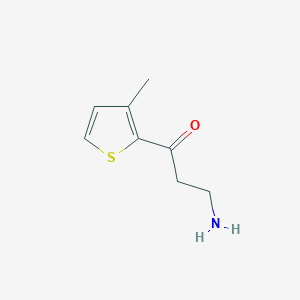
3-Amino-1-(3-methylthiophen-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(3-methylthiophen-2-yl)propan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-methylthiophen-2-yl)propan-1-one typically involves the reaction of 3-methylthiophene with appropriate reagents to introduce the amino and propanone groups. One common method involves the diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(3-methylthiophen-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-Amino-1-(3-methylthiophen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(3-methylthiophen-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may block β2-adrenergic receptors, inhibiting the activation of adenylyl cyclase and reducing intracellular cAMP levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Similar structure but with a methylamino group instead of an amino group.
3-{[(3-methylthiophen-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)propan-1-one: Contains a pyrrolidinyl group.
Uniqueness
3-Amino-1-(3-methylthiophen-2-yl)propan-1-one is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct biological and chemical properties compared to other thiophene derivatives.
Propriétés
Formule moléculaire |
C8H11NOS |
|---|---|
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
3-amino-1-(3-methylthiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C8H11NOS/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5H,2,4,9H2,1H3 |
Clé InChI |
WJXGXLPYZLGNHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



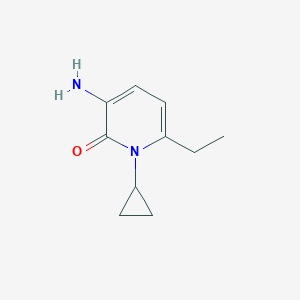
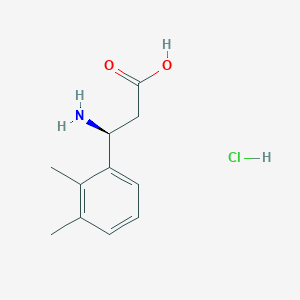
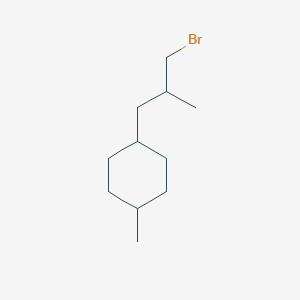

![2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid](/img/structure/B13163944.png)
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163948.png)

